molecular formula C9H14O4 B13392048 Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester

Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester

Cat. No.: B13392048
M. Wt: 186.20 g/mol
InChI Key: UYIAPJWLERMHFT-ALCCZGGFSA-N
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Description

Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester is an organic compound with the molecular formula C9H14O4. It is a derivative of butanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a propylidene group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2-propylidene-, 1,4-dimethyl ester typically involves the esterification of butanedioic acid derivatives with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers, resins, and plasticizers, enhancing the properties of these materials.

Mechanism of Action

The mechanism of action of butanedioic acid, 2-propylidene-, 1,4-dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid derivatives, which can then participate in various biochemical pathways. The propylidene group may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: A simpler ester derivative of butanedioic acid.

    Butanedioic acid, 2-methyl-, dimethyl ester: Contains a methyl group instead of a propylidene group.

    Butanedioic acid, 2,3-diethyl-, 1,4-dimethyl ester: Contains ethyl groups instead of a propylidene group.

Uniqueness

Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester is unique due to the presence of the propylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl (2Z)-2-propylidenebutanedioate

InChI

InChI=1S/C9H14O4/c1-4-5-7(9(11)13-3)6-8(10)12-2/h5H,4,6H2,1-3H3/b7-5-

InChI Key

UYIAPJWLERMHFT-ALCCZGGFSA-N

Isomeric SMILES

CC/C=C(/CC(=O)OC)\C(=O)OC

Canonical SMILES

CCC=C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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